6-phenyl-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6-phenyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a phenyl group and a ketone functional group in this compound makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 6-phenyl-3,4-dihydronaphthalen-2-carboxylic acid.
Reduction: Formation of 6-phenyl-3,4-dihydronaphthalen-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-phenyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-phenyl-1,2,3,4-tetrahydronaphthalen-2(1H)-one
- 6-phenyl-2-naphthol
- 6-phenyl-2-naphthaldehyde
Uniqueness
6-phenyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific structural features, such as the position of the phenyl group and the ketone functional group
Properties
Molecular Formula |
C16H14O |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-phenyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C16H14O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChI Key |
PSJBFIHGNBXNLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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